molecular formula C11H16N2 B13546857 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine

Cat. No.: B13546857
M. Wt: 176.26 g/mol
InChI Key: VCBKIXQFEBRQBL-UHFFFAOYSA-N
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Description

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is a chemical compound with the molecular formula C11H17N2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . This compound is of interest in medicinal chemistry due to its structural similarity to various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways. The exact molecular targets are still under investigation, but it is known to interact with receptors and enzymes involved in neuroprotection and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 2-position and the methanamine group at the 1-position make it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11H,6-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBKIXQFEBRQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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